4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzenesulfonyl chloride+3-ethoxypropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-ethoxypropyl)benzenesulfonamide
- 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzenesulfonamide
- 4-chloro-N-(3-ethoxypropyl)-3-nitrobenzenesulfonamide
Uniqueness
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both ethoxy and dimethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S/c1-4-20-7-5-6-15-21(16,17)13-9-11(18-2)10(14)8-12(13)19-3/h8-9,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCPDBZUUMTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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